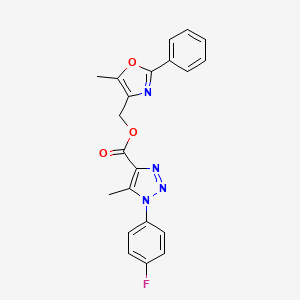

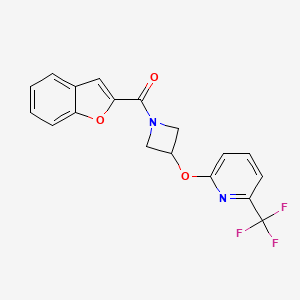

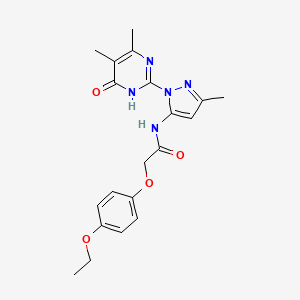

![molecular formula C12H19NO B2820235 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one CAS No. 1706275-74-2](/img/structure/B2820235.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs) and has been found to exhibit potent anti-tumor activity in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The structural and stereochemical analysis of azabicyclo derivatives reveals their potential in developing well-balanced antagonist-analgesic agents with minimal dependence capacity. Research conducted by Takeda et al. (1977) focused on the synthesis and activity relationship of 1-phenyl-6-azabicyclo[3.2.1]octanes, highlighting the analgesic and narcotic antagonist activities of these compounds. The study emphasized the importance of stereochemistry in enhancing pharmacological profiles (Takeda et al., 1977).

Stereoselective Synthesis

Grošelj et al. (2005) reported on the stereoselective synthesis of various 4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, demonstrating the utility of azabicyclo derivatives in complex organic synthesis. This work underscores the flexibility and adaptability of azabicyclo structures in synthetic chemistry, enabling the creation of compounds with specific stereochemical configurations (Grošelj et al., 2005).

Applications in Material Science

The reactivity of group 4 metal alkyl and metallacyclic compounds, supported by aryloxide ligands towards organic isocyanides, was explored by Thorn et al. (1999). Their findings illustrate the potential of azabicyclo derivatives in material science, particularly in the development of novel organometallic compounds with specific reactivity patterns. This research opens pathways to new materials with tailored properties for industrial applications (Thorn et al., 1999).

Drug Development and Medicinal Chemistry

The synthesis of derivatives like CP-45,899, a beta-lactamase inhibitor, showcases the application of azabicyclo derivatives in enhancing the antibacterial spectrum of beta-lactams. This work by English et al. (1978) highlights the role of such compounds in developing new strategies to combat antibiotic-resistant bacteria, indicating the broader medicinal chemistry applications of azabicyclo derivatives (English et al., 1978).

Wirkmechanismus

Target of Action

The compound 1-{8-azabicyclo[321]oct-2-en-8-yl}-2,2-dimethylpropan-1-one, also known as 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one or 1-(8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one, is a complex moleculeIt’s mentioned that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to have a wide array of biological activities.

Result of Action

Tropane alkaloids, which share a similar core structure, are known to have a wide array of interesting biological activities

Eigenschaften

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)11(14)13-9-5-4-6-10(13)8-7-9/h4-5,9-10H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZJETHLWIHSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C2CCC1C=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

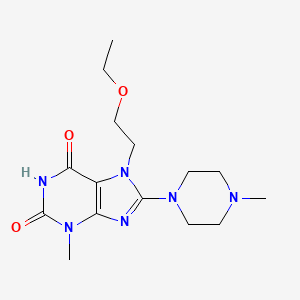

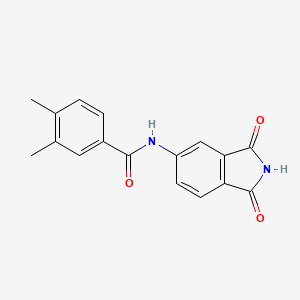

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2820158.png)

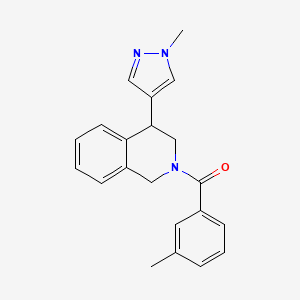

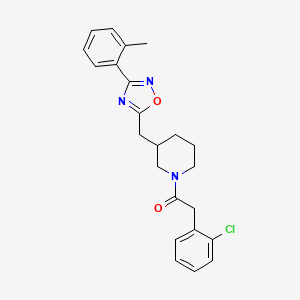

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)

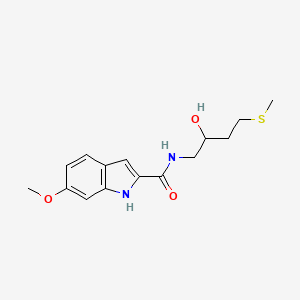

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)

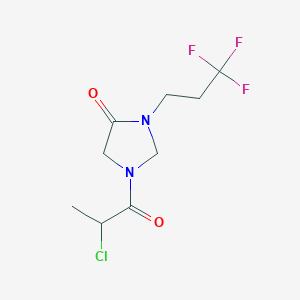

![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)